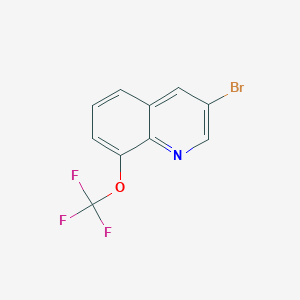

3-Bromo-8-(trifluoromethoxy)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-8-(trifluoromethoxy)quinoline is an organic compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.05 g/mol . This compound is characterized by the presence of a bromine atom at the third position and a trifluoromethoxy group at the eighth position on a quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-Bromo-8-(trifluoromethoxy)quinoline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The process may include steps for purification such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine and trifluoromethoxy groups of 3-Bromo-8-(trifluoromethoxy)quinoline can be substituted with other functional groups.

Regioselective Bromination

Researchers have studied the regioselective bromination of methoxy-, cyano-, hydroxy-, and amino-substituted quinolines with bromine under different conditions . Direct bromination of 8-methoxyquinoline with molecular bromine afforded 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline .

Suzuki–Miyaura Cross-Coupling Reactions

Suzuki–Miyaura cross-coupling reactions of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines, and 5-bromo- and 5,7-dibromo-8-methoxyquinolines with substituted arylboronic acids to afford aryl-substituted tetrahydroquinoline and quinoline derivatives have been described .

Table of Compounds with Structural Similarities

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 3-Bromoquinoline | Lacks trifluoromethoxy group | Different biological activities |

| 8-Fluoroquinoline | Contains fluorine instead of trifluoromethoxy | Varying reactivity due to different halogens |

| 3,8-Dibromoquinoline | Contains two bromine atoms | Altered reactivity and biological activity |

| 5-Bromo-8-(trifluoromethoxy)quinoline | Different position of bromine | Unique pharmacological profile |

| 2-Bromo-6-(trifluoromethyl)quinoline | Different substitution pattern | Variability in chemical properties |

Applications De Recherche Scientifique

Chemical Properties and Structure

3-Bromo-8-(trifluoromethoxy)quinoline features a bromine atom at the 3-position and a trifluoromethoxy group at the 8-position of the quinoline ring. Its molecular formula is C10H6BrF3N, with a molecular weight of approximately 292.05 g/mol. The presence of these substituents enhances its chemical reactivity and biological activity, making it a valuable candidate for further research and development.

Medicinal Chemistry

This compound serves as a lead compound in the development of new therapeutic agents due to its notable biological activities. It has been investigated for:

- Antimicrobial Properties : Exhibiting effectiveness against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Activity : Studies have shown potential in inhibiting cancer cell proliferation through specific molecular interactions.

Biological Studies

Research has focused on the compound's interactions with biological targets:

- Mechanism of Action : The trifluoromethoxy group enhances lipophilicity, facilitating better interaction with biological membranes and proteins. The bromine atom can engage in halogen bonding, influencing binding affinities.

- Targeted Therapies : As part of ongoing investigations into PRMT5 inhibitors for cancer therapy, this compound has been highlighted for its potential role in targeting specific proteins involved in tumor growth .

Material Science

The compound is also explored in material science for developing novel materials with unique electronic or optical properties. Its chemical structure allows for functionalization that can lead to innovative applications in sensor technology and organic electronics.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated that the compound inhibited cell growth significantly at low micromolar concentrations, demonstrating its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.2 | Induction of apoptosis via caspase activation |

| MCF-7 | 7.4 | Inhibition of cell cycle progression |

Case Study 2: Antimicrobial Properties

In another research effort, the compound was tested against several bacterial strains, including E. coli and S. aureus. The findings revealed that it exhibited significant antibacterial activity, suggesting its potential use in developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

Mécanisme D'action

The mechanism of action of 3-Bromo-8-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-8-(trifluoromethoxy)quinoline: Similar structure but with the bromine atom at the fifth position.

8-Bromo-6-(trifluoromethoxy)quinoline: Similar structure but with the bromine atom at the sixth position.

Uniqueness

3-Bromo-8-(trifluoromethoxy)quinoline is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the quinoline ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Activité Biologique

3-Bromo-8-(trifluoromethoxy)quinoline is a heterocyclic aromatic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. The compound's unique structure, characterized by the presence of bromine and a trifluoromethoxy group, enhances its reactivity and potential applications in medicinal chemistry.

- Molecular Formula : C10H6BrF3N

- Molecular Weight : 292.05 g/mol

The trifluoromethoxy group increases lipophilicity, allowing better interaction with biological membranes, while the bromine atom can participate in halogen bonding, influencing binding affinities to molecular targets.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent. It has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 15.0 |

These results indicate its efficacy in combating resistant strains of bacteria, a growing concern in global health.

Anticancer Activity

Research has shown that this compound possesses anticancer properties. In vitro studies have revealed its ability to induce apoptosis in various cancer cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound exhibited IC50 values ranging from 10 to 20 μM across these cell lines, indicating a promising therapeutic potential.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis.

- Targeting Specific Enzymes : The bromine atom enhances interaction with key enzymes involved in cellular proliferation and survival.

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of quinoline, including this compound, showed superior activity against Staphylococcus aureus compared to traditional antibiotics like penicillin .

- Anticancer Research : In a study exploring new anticancer agents, this compound was found to significantly reduce cell viability in MCF-7 cells when treated for 48 hours .

Propriétés

IUPAC Name |

3-bromo-8-(trifluoromethoxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-4-6-2-1-3-8(9(6)15-5-7)16-10(12,13)14/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOLRSDKPOYQJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)OC(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.